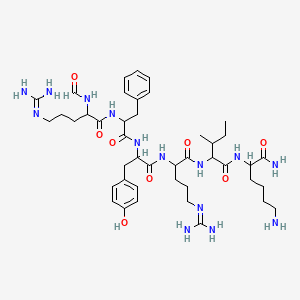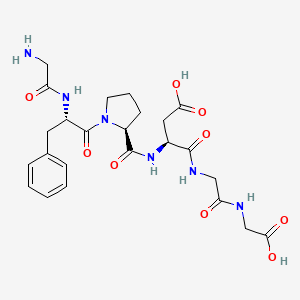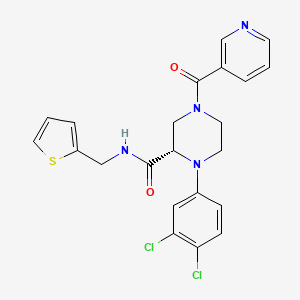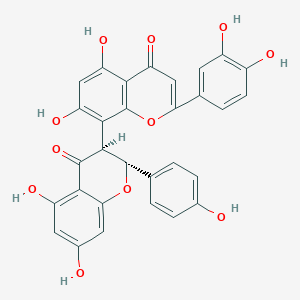![molecular formula C23H16N4O2S2 B10848918 N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide](/img/structure/B10848918.png)
N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthetic routes and reaction conditions for GNF-PF-3037 are not widely documented in public literature. it is typically synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to achieve the desired chemical properties . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
GNF-PF-3037 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GNF-PF-3037 has several scientific research applications:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Industry: It can be used in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of GNF-PF-3037 involves its interaction with specific molecular targets and pathways. It has been shown to affect mitochondrial transport and drug resistance in malaria parasites by interacting with the major facilitator superfamily (MFS) transporter encoded by the pfmfr3 gene . This interaction disrupts the normal function of the mitochondria, leading to the death of the parasite .
Comparison with Similar Compounds
GNF-PF-3037 is similar to other compounds such as MMV085203 and GNF-PF-3600, which also target mitochondrial transport in malaria parasites . . Other similar compounds include:
MMV085203: A napthoquinone phenotypic screening hit that kills both blood- and sexual-stage P.
GNF-PF-3600: Another napthoquinone compound with similar effects on malaria parasites.
Properties
Molecular Formula |
C23H16N4O2S2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[4-[6-(thiophene-2-carbonylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H16N4O2S2/c28-22(19-3-1-11-30-19)24-15-7-5-14(6-8-15)21-26-17-10-9-16(13-18(17)27-21)25-23(29)20-4-2-12-31-20/h1-13H,(H,24,28)(H,25,29)(H,26,27) |
InChI Key |
ALZVAGBHXQHAIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)NC(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B10848837.png)
![2-[(8-Methyl-3-bicyclo[3.2.1]oct-2-enyl)methylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B10848847.png)



![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2S)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10848864.png)

![(2E)-N-[2-(4-Ethylpiperazin-1-YL)-4-methylquinolin-6-YL]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10848884.png)

![5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10848906.png)

![[4-(4-Methylpiperazin-1-yl)phenyl]quinolin-4-ylamine](/img/structure/B10848921.png)
![({[4-(Dimethylamino)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B10848928.png)
![8-hexyl-3,5,5-trimethyl-2,3,4,5-tetrahydro-1H-chromeno[3,4-c]pyridin-10-ol](/img/structure/B10848936.png)
